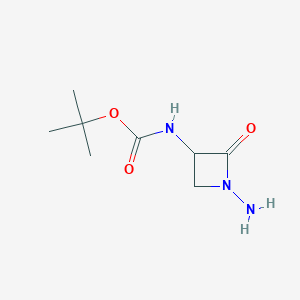![molecular formula C17H21N3O2 B2977060 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide CAS No. 1252916-91-8](/img/structure/B2977060.png)
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide, also known as DPA-714, is a novel ligand that selectively targets the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. Recent studies have shown that TSPO is also involved in neuroinflammation and neurodegeneration, making it a promising target for the development of new drugs for the treatment of neurological disorders.
Mécanisme D'action
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide binds selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain in response to neuroinflammation. By targeting TSPO, 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can be used to visualize and quantify neuroinflammation in vivo, making it a valuable tool for the diagnosis and monitoring of neurological disorders.
Biochemical and Physiological Effects:
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.6 nM. In addition to its imaging applications, 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has also been studied for its potential neuroprotective effects. Studies have shown that 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can reduce oxidative stress and inflammation in the brain, and may have therapeutic potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is its high selectivity for TSPO, which allows for specific targeting of neuroinflammation. However, one limitation of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is its relatively short half-life, which can limit its utility in longitudinal studies. Additionally, 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is not suitable for use in humans due to its low blood-brain barrier permeability.
Orientations Futures
Future research on 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide will likely focus on improving its pharmacokinetic properties and developing new imaging agents that can target TSPO with higher specificity and sensitivity. There is also potential for the development of new drugs based on the structure of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide that can target TSPO for the treatment of neurological disorders. Finally, further research is needed to fully understand the role of TSPO in neuroinflammation and neurodegeneration, and how targeting TSPO can be used to develop new therapies for these conditions.
Méthodes De Synthèse
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate to form 3-(3,4-dimethylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with hydrazine hydrate to form 3-(3,4-dimethylphenyl)-6-hydrazinylpyridazine-1(2H)-one, which is then acetylated with isopropyl acetate to form 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide.
Applications De Recherche Scientifique
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in the diagnosis and treatment of neurological disorders. One of the most promising applications is in the imaging of neuroinflammation using positron emission tomography (PET). PET imaging with 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has been shown to be a reliable and sensitive method for detecting neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)18-16(21)10-20-17(22)8-7-15(19-20)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNTXZAPVXAXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)
![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)
![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)



![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)


![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)